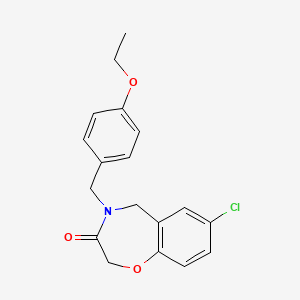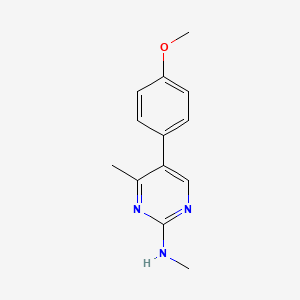
5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a pyrimidine derivative that has a unique chemical structure that makes it a valuable tool for studying various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Pharmacological Research: Inhibition of ALOX15
5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine: has been studied for its potential as a pharmacophore for the substrate-selective inhibition of ALOX15 , an enzyme involved in lipid peroxidation . This enzyme plays a variable role in different cancer and inflammation models, making it a target for pharmacological research. The compound’s ability to inhibit ALOX15 could lead to new treatments for diseases where lipid peroxidation is a factor.
Cancer Research: Allosteric Inhibition
The compound is part of a class of molecules that have been identified to allosterically inhibit the catalytic activity of rabbit ALOX15 . This allosteric inhibition is substrate-specific and could provide insights into the development of new cancer therapies, particularly in cases where ALOX15 metabolites are pathologically significant.
Inflammation Models: Linoleate Oxygenase Activity
In the context of inflammation, 5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine and its derivatives have been shown to selectively inhibit the linoleate oxygenase activity of ALOX15 . This selective inhibition is crucial for understanding the inflammatory process and developing drugs that can modulate this pathway.
Enzyme-Substrate Interaction Studies
The compound has been used in in silico docking studies and molecular dynamics simulations to understand enzyme-inhibitor interactions . These studies help in mapping the binding sites and determining the structural requirements for inhibition, which is essential for drug design.
Chemical Synthesis: Reduction of Nitro Groups
In synthetic chemistry, the compound has been utilized in reactions involving the reduction of nitro groups to corresponding amines . This application is significant in the synthesis of various pharmaceuticals and research chemicals.
Bioactive Lipids: Substrate Selective Inhibition
The compound’s role in the substrate selective inhibition of bioactive lipids, particularly in the context of ALOX15, has implications for the development of therapeutic agents . By understanding how these compounds interact with bioactive lipids, researchers can design more effective drugs with fewer side effects.
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-12(8-15-13(14-2)16-9)10-4-6-11(17-3)7-5-10/h4-8H,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWGLTIYLAQOOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC=C(C=C2)OC)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine | |
CAS RN |
1283280-23-8 |
Source


|
| Record name | 5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2763028.png)
![N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-4-methylpiperazine-1-carboxamide](/img/structure/B2763031.png)
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2763032.png)
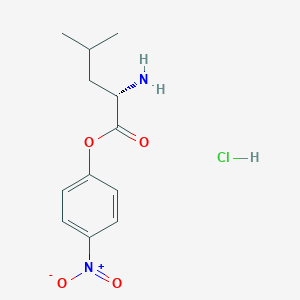
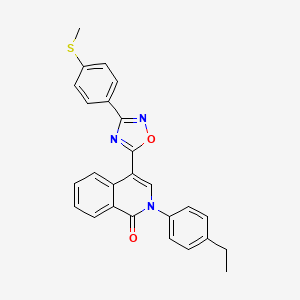
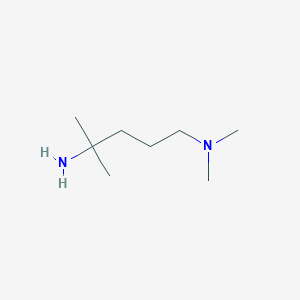
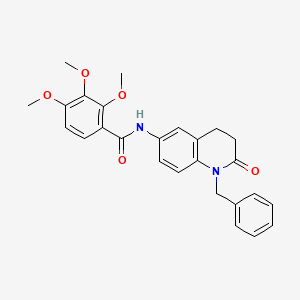
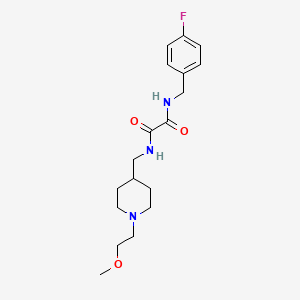
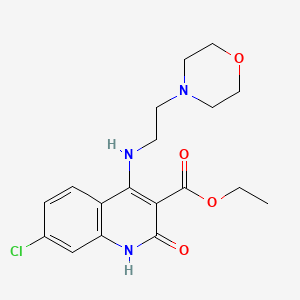
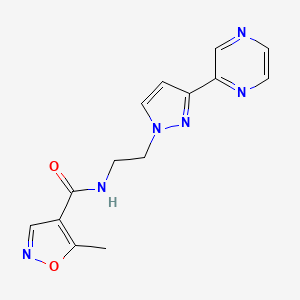
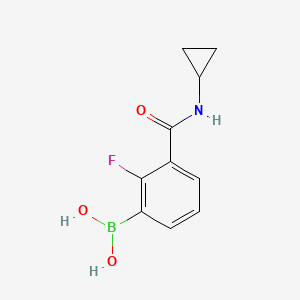
![6-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763048.png)
